molecular formula C16H14O4 B1292221 2-Acetoxy-4'-methoxybenzophenone CAS No. 890098-85-8

2-Acetoxy-4'-methoxybenzophenone

Cat. No. B1292221
CAS RN: 890098-85-8
M. Wt: 270.28 g/mol
InChI Key: GDXIVMHHTLDFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Acetoxy-4’-methoxybenzophenone is C16H14O4 . Its molecular weight is 270.28 . The InChI code is 1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetoxy-4’-methoxybenzophenone include a molecular weight of 270.28 and it is insoluble in water . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.

Scientific Research Applications

Pharmaceutical Research

2-Acetoxy-4’-methoxybenzophenone: is explored in pharmaceutical research for its potential therapeutic effects. Its structural similarity to other benzophenone derivatives, which have shown anti-hyperuricemic effects , suggests it may be useful in developing treatments for conditions like gout or hyperuricemia.

Material Science

In material science, this compound could be investigated for its UV-absorbing properties. Benzophenone derivatives are known to be effective at absorbing harmful UV radiation , which could make them valuable in creating protective coatings for various materials.

Chemical Synthesis

2-Acetoxy-4’-methoxybenzophenone: may serve as a precursor or an intermediate in organic synthesis. Its benzophenone core is a common moiety in many organic compounds, and its modifications could lead to the synthesis of new chemical entities with desirable properties .

Cosmetic Formulations

Benzophenone derivatives are commonly used in sunscreen and other cosmetic products as UV filters . 2-Acetoxy-4’-methoxybenzophenone could be incorporated into formulations to protect the skin from UV-induced damage.

Analytical Chemistry

This compound might be used as a standard or a reagent in analytical procedures. Its well-defined structure and properties can aid in the calibration of instruments or serve as a reference in quantitative and qualitative analysis .

Environmental Applications

Research into the environmental impact of benzophenone derivatives, including 2-Acetoxy-4’-methoxybenzophenone , is crucial. Understanding their biodegradability, toxicity, and long-term effects on ecosystems is essential for assessing their suitability and safety in various applications .

Safety And Hazards

2-Acetoxy-4’-methoxybenzophenone may cause irritation . When heated to decomposition, it emits acrid smoke and irritating fumes . It is also noted that it contains a known or suspected endocrine disruptor .

properties

IUPAC Name

[2-(4-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXIVMHHTLDFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641552
Record name 2-(4-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-4'-methoxybenzophenone

CAS RN

890098-85-8
Record name [2-(Acetyloxy)phenyl](4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.